Odevixibat Hydrochloride is a novel pharmacological agent primarily used in the treatment of pruritus associated with progressive familial intrahepatic cholestasis. This compound acts as a reversible inhibitor of the ileal sodium/bile acid transporter, significantly impacting bile acid reabsorption in the intestine. By inhibiting this transporter, odevixibat reduces bile acid levels in the bloodstream, thereby alleviating symptoms such as itching, which can severely affect the quality of life in affected patients .
The synthesis of odevixibat involves several complex chemical reactions. The primary method includes multi-step organic synthesis techniques that focus on constructing its unique molecular framework. The synthesis pathway typically includes:
The synthesis process is optimized for yield and purity, with careful control over reaction conditions such as temperature, pH, and reaction time. Analytical methods are employed throughout to monitor progress and ensure that intermediate products meet required specifications.
Odevixibat has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is with a molecular weight of approximately 684.0 g/mol.
The primary metabolic pathway does not lead to significant active metabolites; thus, the pharmacological effects are predominantly due to the parent compound. This characteristic contributes to its favorable safety profile.
Odevixibat functions by inhibiting the ileal sodium/bile acid transporter, which is crucial for bile acid reabsorption in the distal ileum. The mechanism can be summarized as follows:
Odevixibat (C₃₇H₄₈N₄O₈S₂) is a small-molecule inhibitor with a molecular weight of 740.93 g/mol. Its structure features a dibutyl-tetrahydrobenzothiadiazepine core linked to a phenyl ring and a hydroxy-substituted phenylacetyl group, terminating in an L-2-aminobutanoic acid moiety. The molecule contains two chiral centers, adopting specific (R) and (S) configurations that are essential for its biological activity as an ileal bile acid transporter (IBAT/ASBT) inhibitor [1] [5]. Key molecular properties include:
Table 1: Molecular Descriptors of Odevixibat
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₃₇H₄₈N₄O₈S₂ | Empirical |
Molecular Weight | 740.93 g/mol | Monoistotopic |
Hydrogen Bond Donors | 5 | Calculated |
Hydrogen Bond Acceptors | 10 | Calculated |
Topological Polar Surface Area | 208.05 Ų | Computed (CDK) |
XLogP | 6.86 | Computational estimate |
Rotatable Bonds | 19 | Conformational flexibility |
The synthesis of odevixibat employs sequential amidation reactions that preserve stereochemical integrity. The core scaffold is constructed through a convergent approach:
Critical optimization strategies include:
Table 2: Key Synthetic Intermediates and Reaction Conditions
Synthetic Stage | Key Intermediate | Critical Reaction Parameters |
---|---|---|
Core Scaffold Formation | Dibutylbenzothiadiazepine sulfone | Sulfonylation: SO₂Cl₂, pyridine, -10°C |
Chiral Linker Preparation | N-Protected (R)-HPG-(S)-ABA-OH | Coupling: DCC/HOBt, DCM, RT |
Spacer Attachment | Bromoacetyl-core derivative | Etherification: K₂CO₃, acetonitrile, reflux |
Final Conjugation | Odevixibat free acid | Amidation: iPr₂NEt, DMF, 45°C |
Odevixibat exhibits complex solid-state behavior with multiple crystalline forms identified. The primary polymorph (Form I) is a sesquihydrate (Q76KP2H4XW) that demonstrates superior stability under accelerated storage conditions (40°C/75% RH). Key findings include:
Stability challenges include:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0